Cas no 1358761-27-9 (N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine)

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is a structurally complex quinoline derivative featuring a thiomorpholine-4-carbonyl substituent at the 3-position and a 4-bromo-3-methylphenylamino group at the 4-position. The incorporation of a fluorine atom at the 6-position enhances its electronic properties, potentially improving binding affinity in medicinal chemistry applications. The bromo-methylphenyl moiety offers a versatile handle for further functionalization, while the thiomorpholine carbonyl group contributes to conformational rigidity and solubility. This compound is of interest in pharmaceutical research, particularly as a scaffold for kinase inhibitors or other targeted therapies, due to its balanced lipophilicity and potential for selective interactions with biological targets. Its well-defined structure enables precise structure-activity relationship studies.
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine structure
1358761-27-9 structure
Product name:N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
CAS No:1358761-27-9
MF:C21H19BrFN3OS
Molecular Weight:460.362466096878
CID:5400259

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • [4-(4-bromo-3-methylanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone
    • N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
    • インチ: 1S/C21H19BrFN3OS/c1-13-10-15(3-4-18(13)22)25-20-16-11-14(23)2-5-19(16)24-12-17(20)21(27)26-6-8-28-9-7-26/h2-5,10-12H,6-9H2,1H3,(H,24,25)
    • InChIKey: NMNNSUZUXFKEIH-UHFFFAOYSA-N
    • SMILES: C(C1=C(NC2=CC=C(Br)C(C)=C2)C2C(N=C1)=CC=C(F)C=2)(N1CCSCC1)=O

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine Pricemore >>

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Life Chemicals
F3411-8547-30mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
30mg
$119.0 2023-09-10
Life Chemicals
F3411-8547-10μmol
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
10μmol
$69.0 2023-09-10
Life Chemicals
F3411-8547-3mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
3mg
$63.0 2023-09-10
Life Chemicals
F3411-8547-4mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
4mg
$66.0 2023-09-10
Life Chemicals
F3411-8547-1mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
1mg
$54.0 2023-09-10
Life Chemicals
F3411-8547-20μmol
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
20μmol
$79.0 2023-09-10
Life Chemicals
F3411-8547-2μmol
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
2μmol
$57.0 2023-09-10
Life Chemicals
F3411-8547-5mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
5mg
$69.0 2023-09-10
Life Chemicals
F3411-8547-2mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
2mg
$59.0 2023-09-10
Life Chemicals
F3411-8547-10mg
N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine
1358761-27-9
10mg
$79.0 2023-09-10

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine 関連文献

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amineに関する追加情報

Professional Introduction to N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine (CAS No. 1358761-27-9)

N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine, identified by its CAS number 1358761-27-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of heterocyclic molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of a quinolin-4-amine core, a thiomorpholine moiety, and functional groups such as bromo and fluoro substituents, contribute to its unique chemical properties and potential therapeutic applications.

The bromo and fluoro substituents are strategically positioned on the aromatic ring system, which enhances the molecule's lipophilicity and metabolic stability. These features are critical for drug design, as they influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles. Furthermore, the incorporation of a thiomorpholine group introduces a flexible sulfur-containing scaffold that can interact with biological targets in a manner distinct from traditional pharmacophores. This structural innovation has been leveraged in the development of novel therapeutic agents targeting various disease pathways.

In recent years, there has been a surge in research focused on quinoline derivatives due to their diverse biological activities. Quinoline-based compounds have been extensively studied for their potential in treating infectious diseases, cancer, and neurological disorders. The specific derivative N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine represents a significant advancement in this area, as it combines multiple pharmacological features that may enhance its efficacy and selectivity.

The novelty of this compound lies in its unique combination of functional groups that can modulate receptor binding and enzyme inhibition. The bromo-substituted aromatic ring is known to improve binding affinity to certain protein targets, while the fluoro-substituent can enhance metabolic stability and reduce susceptibility to enzymatic degradation. The presence of the thiomorpholine-carbonyl moiety further adds to its complexity, providing a scaffold that can be fine-tuned for optimal biological activity.

The synthesis of N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The process typically begins with the functionalization of the quinoline core, followed by the introduction of the bromo and fluoro substituents. The final step involves coupling the thiomorpholine moiety to form the desired carbonyl linkage. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve these transformations efficiently.

Evaluation of the pharmacological properties of this compound has revealed promising results in preclinical studies. Its ability to interact with specific biological targets suggests potential applications in treating conditions such as inflammation, neurodegeneration, and oncology. The molecular interactions between N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine and its target proteins have been investigated using computational modeling techniques, providing insights into its mechanism of action.

The structural diversity inherent in this molecule allows for further derivatization and optimization to enhance its pharmacological profile. By modifying the substituent patterns or introducing additional functional groups, researchers can fine-tune the compound's properties to achieve desired outcomes in drug development. This flexibility makes N-(4-bromo-3-methylphenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine strong>a valuable scaffold for exploring new therapeutic strategies.

In conclusion, N-(4-bromo - 3 - methylphenyl )-6 - fluoro - 3 - ( thiomorpholine - 4 - carbonyl ) quinolin - 4 - amine stron g > ( CAS No . 1358761 - 27 - 9 ) is a highly promising compound with significant potential in pharmaceutical applications . Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development . As our understanding of molecular interactions continues to evolve , compounds like this one will play a crucial role in advancing therapeutic interventions across multiple disease areas . p >

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